molecular formula C5H3BrClNO B1456799 2-Bromo-5-chloro-4-hydroxypyridine CAS No. 1196145-66-0

2-Bromo-5-chloro-4-hydroxypyridine

Cat. No. B1456799
CAS RN: 1196145-66-0
M. Wt: 208.44 g/mol
InChI Key: CSRAUIQMWHYTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-chloro-4-hydroxypyridine” is a chemical compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . It is also known by the IUPAC name “2-bromo-5-chloro-4-pyridinol” and has the InChI code "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" . It is typically stored at ambient temperature and is a solid in physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it is known that pyridine derivatives can be elaborated into substituted and functionalized structures based on organometallic chemistry . For instance, 2-Bromo-5-hydroxypyridine can be synthesized from 2-Bromopyridine-5-boronic acid .


Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

“this compound” is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 208.44 and its InChI code is "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 2-Bromo-5-chloro-4-hydroxypyridine have been explored in various studies. For instance, Kolder and Hertog (2010) describe the synthesis of 5-chloro-2,4-dihydroxypyridine and its derivatives, examining their reactivity towards bromine and hydrobromic acid solutions, which is relevant to understanding the behavior of this compound in similar conditions (Kolder & Hertog, 2010).

Halogen Migration and Structure

Studies on halogen migration and structural characteristics are crucial in understanding the applications of this compound. Hertog and Schogt (2010) investigated the chlorination of bromo-derivatives of dihydroxypyridine, which sheds light on the halogen migration in compounds similar to this compound (Hertog & Schogt, 2010). Monroe and Turnbull (2019) reported on the crystal structure of 2-bromo-4-hydroxypyridine, offering insights into hydrogen and halogen bonding, which are key aspects in understanding the structure and potential applications of this compound (Monroe & Turnbull, 2019).

Applications in Complex Formation and Catalysis

There are studies highlighting the role of similar compounds in the formation of complexes and catalysis. Takjoo et al. (2013) investigated the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes using a compound structurally related to this compound (Takjoo et al., 2013). Altman and Buchwald (2007) conducted a study on the Cu-catalyzed N- and O-arylation of hydroxypyridines, which is relevant for understanding how this compound might behave in similar catalytic processes (Altman & Buchwald, 2007).

Safety and Hazards

The safety information for “2-Bromo-5-chloro-4-hydroxypyridine” includes the following hazard statements: H302+H312+H332;H319;H335 . The precautionary statements include P271;P261;P280 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for “2-Bromo-5-chloro-4-hydroxypyridine” are not available, it is known that pyridine derivatives have a wide range of applications in various fields, including life sciences, organic synthesis, and environmental testing . Therefore, it is expected that the study and application of “this compound” will continue to expand in the future.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-4-hydroxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as xanthine dehydrogenase, where it acts as a substrate or inhibitor . The interaction with xanthine dehydrogenase can influence the enzyme’s activity, leading to changes in the production of reactive oxygen species and other metabolites. Additionally, this compound has been observed to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and halogen interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound has been found to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound’s interaction with xanthine dehydrogenase results in enzyme inhibition, reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism . This compound interacts with enzymes such as xanthine dehydrogenase, influencing the production of reactive oxygen species and other metabolites . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .

properties

IUPAC Name

2-bromo-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRAUIQMWHYTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720858
Record name 2-Bromo-5-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196145-66-0
Record name 2-Bromo-5-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-4-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-4-hydroxypyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-chloro-4-hydroxypyridine
Reactant of Route 4
2-Bromo-5-chloro-4-hydroxypyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-chloro-4-hydroxypyridine
Reactant of Route 6
2-Bromo-5-chloro-4-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.